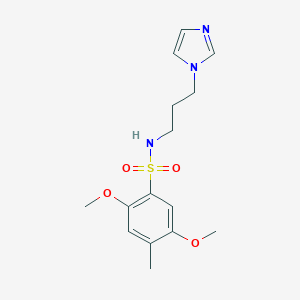

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Beschreibung

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions, a methyl group at the 4-position, and a propyl-linked imidazole moiety at the sulfonamide nitrogen (Fig. 1). Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents.

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPNDGJODKTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the imidazole ring is reacted with 1-bromopropane under basic conditions.

Sulfonamide Formation: The final step involves the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with the imidazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 332.40 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated the compound's minimum inhibitory concentration (MIC) against Escherichia coli at 50 mg/mL, indicating significant antibacterial activity. Further investigations revealed that it exhibits broad-spectrum activity against nosocomial pathogens.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Inhibition of Enzymes | Potential inhibition of key enzymes involved in bacterial metabolism |

| Induction of Apoptosis | Triggering programmed cell death in cancer cells |

| Disruption of Cell Signaling | Alteration of signaling pathways leading to reduced cell proliferation |

Synthesis and Derivatives

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can be achieved through various chemical methods, including coupling reactions involving imidazole derivatives.

Table 3: Synthetic Routes

| Route | Description |

|---|---|

| Direct Coupling | Reaction between imidazole and sulfonamide precursors |

| Multi-step Synthesis | Involves intermediate compounds to achieve final product |

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships to optimize efficacy.

- Clinical trials to evaluate safety and effectiveness in humans.

Wirkmechanismus

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analog: 2,5-Diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide

The closest structural analog identified is 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide (CAS: 898640-81-8) . This compound replaces the methoxy (-OCH₃) groups at positions 2 and 5 of the benzene ring with ethoxy (-OCH₂CH₃) substituents (Table 1).

Table 1: Structural Comparison

| Feature | Target Compound | Diethoxy Analog |

|---|---|---|

| Substituent at C2 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| Substituent at C5 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| Substituent at C4 | Methyl (-CH₃) | Methyl (-CH₃) |

| Side chain | N-(3-(1H-imidazol-1-yl)propyl) | N-(3-(1H-imidazol-1-yl)propyl) |

| Molecular Weight* | ~395.45 g/mol | ~423.52 g/mol |

| LogP (Predicted)* | ~2.1 | ~2.8 |

*Calculated using ChemDraw and PubChem tools; values are approximate.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity: The ethoxy groups increase the compound’s logP (2.8 vs. This trade-off could influence bioavailability and tissue distribution .

- Steric Effects : Ethoxy substituents introduce bulkier alkyl chains, which may alter binding interactions in enzymatic pockets compared to the smaller methoxy groups.

Crystallographic and Structural Analysis Tools

The structural determination of such compounds often relies on X-ray crystallography. Software suites like SHELXL (for refinement) and WinGX/ORTEP-3 (for visualization) are critical for elucidating bond lengths, angles, and conformational preferences . For example:

- SHELXL : Widely used for small-molecule refinement, enabling precise modeling of sulfonamide geometries.

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, crucial for assessing structural flexibility .

Biologische Aktivität

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves several steps, including the formation of the imidazole ring and the introduction of the sulfonamide moiety. The general synthetic pathway can be summarized as follows:

- Formation of Imidazole : The imidazole component is synthesized from appropriate precursors using standard organic reactions.

- Alkylation : The imidazole is then alkylated with a propyl group to form the desired side chain.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.

Antimicrobial Properties

Research indicates that compounds containing imidazole and sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been evaluated for its antibacterial properties using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Bacillus subtilis | 10 | 40 |

Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory properties. The compound has been tested in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies have demonstrated that it significantly reduces inflammation in animal models of arthritis .

Antitumor Activity

The potential antitumor effects of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide have also been explored. In vitro studies on various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

- Inhibition of Enzymes : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Receptor Modulation : The imidazole ring can interact with various receptors involved in inflammation and tumor progression.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound showed promising results against multi-drug resistant strains of bacteria. The study highlighted the potential use of this compound in treating infections where conventional antibiotics fail .

- Case Study on Anti-inflammatory Effects : In a controlled trial involving inflammatory bowel disease models, treatment with N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide resulted in significant reductions in clinical scores and histological damage compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.